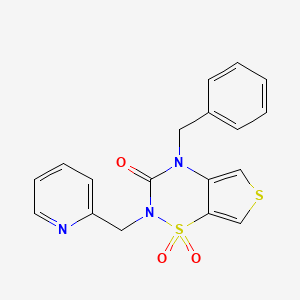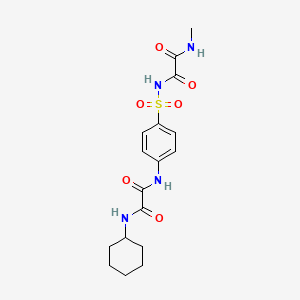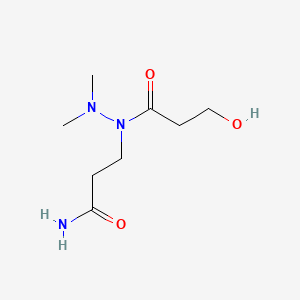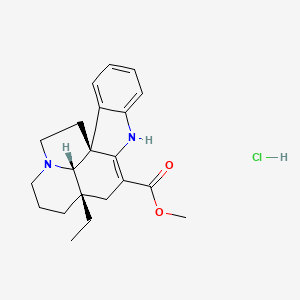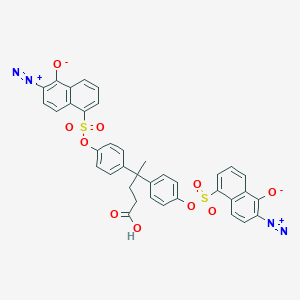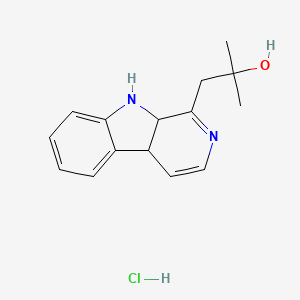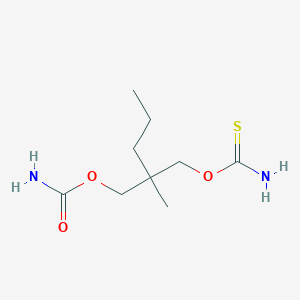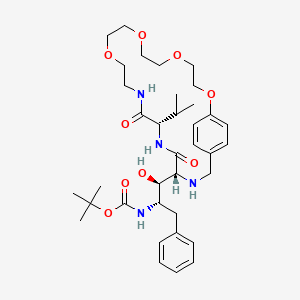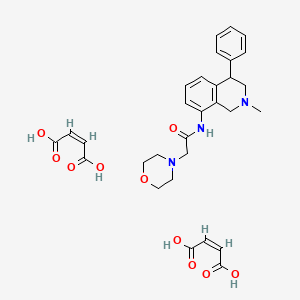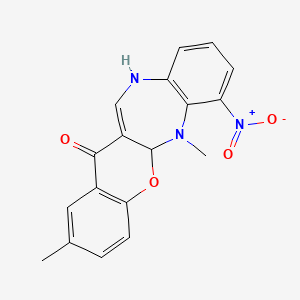
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Nitro Group: Nitration of the imidazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the imidazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with 3-chloro-2-propanol in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting their function.
Pathways Involved: It could interfere with cellular pathways related to DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-1H-imidazol-5-yl)thio)-2-propanol: Lacks the nitro group, which may affect its reactivity and biological activity.
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-butanol: Has a longer carbon chain, potentially altering its physical properties and solubility.
Uniqueness
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
115906-48-4 |
|---|---|
分子式 |
C14H15Cl2N3O3S |
分子量 |
376.3 g/mol |
IUPAC名 |
1-chloro-3-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H15Cl2N3O3S/c1-9-17-13(19(21)22)14(23-8-12(20)6-15)18(9)7-10-2-4-11(16)5-3-10/h2-5,12,20H,6-8H2,1H3 |
InChIキー |
QPKRPINCRBFHOG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(CCl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
